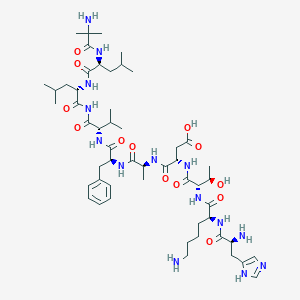
Neurokinin A, ala(5)-aib(8)-leu(10)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Neurokinin A, ala(5)-aib(8)-leu(10)-, also known as Neurokinin A, ala(5)-aib(8)-leu(10)-, is a useful research compound. Its molecular formula is C53H86N14O13 and its molecular weight is 1127.3 g/mol. The purity is usually 95%.
The exact mass of the compound Neurokinin A, ala(5)-aib(8)-leu(10)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Neurokinin A, ala(5)-aib(8)-leu(10)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neurokinin A, ala(5)-aib(8)-leu(10)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities
Neurokinin A and its analogs are known to interact with neurokinin receptors (NK1, NK2, and NK3), which are involved in various biological functions:
- Pain Modulation : NKA is implicated in nociception and pain pathways. Its analogs can modulate pain responses by acting on specific tachykinin receptors. Research indicates that NKA may enhance pain sensitivity under certain conditions while also having potential analgesic properties when used in specific formulations .
- Inflammation : NKA plays a role in inflammatory responses. It can promote the release of pro-inflammatory cytokines and enhance vascular permeability. Studies have shown that analogs like ala(5)-aib(8)-leu(10)- may exhibit anti-inflammatory effects by modulating these pathways .
- Neurogenic Effects : NKA is involved in neurogenic inflammation and can influence smooth muscle contraction and secretion in various tissues. Its analogs have been studied for their effects on respiratory function and gastrointestinal motility .
Pharmacological Properties
The pharmacological profile of Neurokinin A, ala(5)-aib(8)-leu(10)- includes several key aspects:
- Receptor Binding Affinity : This compound demonstrates significant binding affinity for neurokinin receptors, particularly NK1 receptors. The structural modifications (e.g., alanine at position 5 and aib at position 8) enhance its selectivity and potency compared to native NKA .
-
Therapeutic Potential : The compound has been investigated for its potential use in treating conditions such as:
- Chronic Pain : Due to its role in pain modulation, NKA analogs are being explored as alternatives to traditional analgesics .
- Respiratory Disorders : Its effects on bronchial smooth muscle make it a candidate for treating asthma or chronic obstructive pulmonary disease (COPD) by modulating airway reactivity .
- Gastrointestinal Disorders : Given its influence on gastrointestinal motility, it may have applications in treating conditions like irritable bowel syndrome (IBS) .
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action of Neurokinin A, ala(5)-aib(8)-leu(10)-:
- Study on Pain Models : In a controlled study using rodent models of neuropathic pain, administration of this NKA analog resulted in a significant reduction in pain behaviors compared to controls. This suggests its potential as a novel analgesic agent .
- Inflammation Research : Another study investigated the anti-inflammatory effects of NKA analogs in models of acute inflammation. Results indicated that treatment with ala(5)-aib(8)-leu(10)- led to decreased levels of inflammatory markers, supporting its therapeutic potential in inflammatory diseases .
Comparative Data Table
The following table summarizes key characteristics and findings related to Neurokinin A, ala(5)-aib(8)-leu(10)- compared to native Neurokinin A:
| Characteristic | Neurokinin A | Neurokinin A, ala(5)-aib(8)-leu(10)- |
|---|---|---|
| Receptor Affinity | Moderate | High |
| Pain Modulation | Yes | Enhanced |
| Anti-inflammatory Activity | Limited | Significant |
| Gastrointestinal Effects | Moderate | Enhanced |
| Respiratory Effects | Minimal | Potentially beneficial |
Properties
CAS No. |
127627-57-0 |
|---|---|
Molecular Formula |
C53H86N14O13 |
Molecular Weight |
1127.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H86N14O13/c1-27(2)20-36(62-47(75)37(21-28(3)4)64-52(80)53(9,10)56)49(77)67-50(78)41(29(5)6)65-48(76)38(22-32-16-12-11-13-17-32)61-43(71)30(7)59-46(74)39(24-40(69)70)63-51(79)42(31(8)68)66-45(73)35(18-14-15-19-54)60-44(72)34(55)23-33-25-57-26-58-33/h11-13,16-17,25-31,34-39,41-42,68H,14-15,18-24,54-56H2,1-10H3,(H,57,58)(H,59,74)(H,60,72)(H,61,71)(H,62,75)(H,63,79)(H,64,80)(H,65,76)(H,66,73)(H,69,70)(H,67,77,78)/t30-,31+,34-,35-,36-,37-,38-,39-,41-,42-/m0/s1 |
InChI Key |
OESNOXDYPOQXIK-FPZIQTPSSA-N |
SMILES |
CC(C)CC(C(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)N |
Key on ui other cas no. |
127627-57-0 |
Synonyms |
5-Ala-8-Aib-10-Leu-neurokinin A AAL-NKA neurokinin A, Ala(5)-Aib(8)-Leu(10)- neurokinin A, alanyl(5)-aminoisobutyryl(8)-leucine(10)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















